Fetoxilate

Description

Overview of Fetoxilate's Academic Discovery and Initial Characterization

The academic journey of this compound involves its chemical identification and classification, shedding light on its relationship to other known pharmacological agents.

This compound has been mentioned in the context of phytochemical analysis of natural product extracts, such as those derived from Tasmannia lanceolata. In one study examining Tasmannia lanceolata berry and leaf extracts using HPLC-QTOF mass spectroscopy and compound databases, this compound was among the compounds identified or screened for within these extracts. nih.govnih.gov However, the available information does not explicitly detail the isolation of this compound as a novel natural product from Tasmannia lanceolata, and its chemical classification suggests a different primary origin or relationship.

This compound is recognized as the phenoxyethyl ester of diphenoxylate and belongs to the phenylpiperidine series of compounds. mdwiki.org It has been associated with opioid receptor antagonist activity. mdwiki.org this compound holds designations as an International Nonproprietary Name (INN) and British Approved Name (BAN). mdwiki.orgwikipedia.org Its inclusion in medical classification systems, such as the ICD-11, further indicates its status as a recognized substance with pharmacological relevance. While these classifications and relationships are documented, detailed historical academic research specifically tracing the discovery and initial characterization of this compound as a pharmacological agent was not found in the provided search results.

Significance of this compound in Contemporary Pharmacological Research

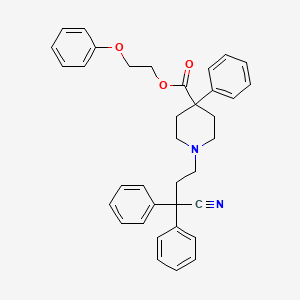

Structure

2D Structure

3D Structure

Properties

CAS No. |

54063-45-5 |

|---|---|

Molecular Formula |

C36H36N2O3 |

Molecular Weight |

544.7 g/mol |

IUPAC Name |

2-phenoxyethyl 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate |

InChI |

InChI=1S/C36H36N2O3/c37-29-36(31-15-7-2-8-16-31,32-17-9-3-10-18-32)23-26-38-24-21-35(22-25-38,30-13-5-1-6-14-30)34(39)41-28-27-40-33-19-11-4-12-20-33/h1-20H,21-28H2 |

InChI Key |

KISQOVVPIHYLRD-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1(C2=CC=CC=C2)C(=O)OCCOC3=CC=CC=C3)CCC(C#N)(C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Research of Fetoxilate

Chemical Synthesis Pathways for Fetoxilate and Analogues

Chemical synthesis of this compound typically involves the coupling of different molecular fragments. While specific detailed synthetic routes with yields and conditions are not extensively detailed in the provided search results, the structure of this compound suggests a multi-step synthesis. The core structure includes a 4-phenylpiperidine-4-carboxylate ester linked to a 3-cyano-3,3-diphenylpropyl group via the piperidine (B6355638) nitrogen, and a 2-phenoxyethyl group esterifying the carboxylate function.

Analogues of this compound would involve modifications to these structural elements, such as changes to the substituents on the phenyl rings, alterations to the linker chain, or variations in the ester group. The synthesis of such analogues would likely follow similar strategic approaches, adapting reaction conditions and reagents as needed for the specific structural variations.

Based on the structural components, a hypothetical synthesis could involve:

Formation of the 4-phenylpiperidine-4-carboxylate core.

Introduction of the 3-cyano-3,3-diphenylpropyl group onto the piperidine nitrogen through an alkylation reaction.

Esterification of the carboxylic acid group with 2-phenoxyethanol.

Each of these steps would require specific reagents, reaction conditions (temperature, solvent, catalysts), and purification methods to achieve the desired product with acceptable purity and yield.

Methodological Advancements in this compound Synthesis Research

Advancements in the synthesis of compounds structurally related to this compound or in the synthesis of its key fragments could potentially impact this compound synthesis. While no specific advancements solely focused on this compound synthesis were found, general advancements in organic synthesis methodologies are relevant. These can include:

Improved coupling reactions: Development of more efficient and selective methods for forming carbon-nitrogen and carbon-oxygen bonds, crucial for assembling the piperidine and ester linkages in this compound.

Stereoselective synthesis: If chiral centers were present in this compound or its analogues, advancements in asymmetric synthesis would be critical for producing specific stereoisomers. This compound as depicted does not appear to have chiral centers.

Flow chemistry and continuous processing: These techniques can offer advantages in terms of reaction control, safety, and scalability compared to traditional batch synthesis.

Catalysis: The use of novel catalysts (e.g., organocatalysts, transition metal catalysts) can improve reaction rates, selectivity, and reduce the need for harsh conditions.

Purification techniques: Advancements in chromatographic methods, crystallization techniques, and solid-phase extraction can improve the isolation and purity of synthetic intermediates and the final product.

Research into the synthesis of other complex molecules with similar functional groups or structural motifs could provide insights and methodologies applicable to this compound synthesis. For example, research on the synthesis of other substituted piperidines or diphenylalkyl nitriles might offer valuable approaches.

Pharmacological Mechanisms of Action of Fetoxilate in Preclinical Models

Molecular and Cellular Target Identification and Elucidation

The initial phase in characterizing a novel compound like Fetoxilate involves identifying and elucidating its molecular and cellular targets. This foundational step is crucial for understanding its mechanism of action, predicting its physiological effects, and guiding further development. The process typically begins with broad screening to identify potential interacting proteins, followed by detailed studies to confirm these interactions and understand their functional consequences at a cellular level.

Investigation of Receptor Binding Profiles and Ligand-Receptor Interactions

A primary method for understanding a compound's action is to investigate its binding profile with various physiological receptors. This involves determining which receptors the compound binds to, the strength of that binding, and the nature of the interaction. nih.govnih.gov Such studies are fundamental to pharmacology, as the interaction between a ligand (like this compound) and a receptor is the first event that initiates a biological response. researchgate.netnih.gov

Binding affinity describes the strength of the interaction between a ligand and a receptor. It is typically quantified by the equilibrium dissociation constant (Kd), where a lower Kd value indicates a higher binding affinity. frontiersin.org Efficacy, on the other hand, refers to the ability of a ligand to activate the receptor and elicit a biological response upon binding. nih.gov Key parameters include the maximum effect (Emax) and the concentration required to produce 50% of the maximal effect (EC50). nih.govnih.gov

In preclinical evaluations of this compound, radioligand binding assays would be employed across a panel of known receptors to determine its binding affinity and selectivity. Functional assays, such as GTPγS binding or second messenger assays (e.g., cAMP accumulation), would then be used to measure its efficacy at the identified target receptors.

Table 1: Illustrative Binding Affinity (Kd) and Functional Potency (EC50) of this compound at Various G-Protein Coupled Receptors (GPCRs) This table presents hypothetical data for illustrative purposes.

| Receptor Target | Binding Affinity (Kd) in nM | Functional Potency (EC50) in nM | Efficacy (Emax) % |

|---|---|---|---|

| Cannabinoid Receptor CB1 | 15.2 | 45.8 | 95 (Full Agonist) |

| Androgen Receptor | 5.6 | 12.3 | 110 (Full Agonist) |

| Mu-Opioid Receptor | >10,000 | N/A | N/A |

| Dopamine D2 Receptor | 850 | >1000 | <10 (Weak Partial Agonist) |

| Serotonin 5-HT2A Receptor | 1200 | >2000 | N/A |

To understand the precise nature of the interaction between this compound and its target receptor(s), high-resolution structural data is invaluable. Techniques such as X-ray crystallography and cryogenic electron microscopy (cryo-EM) can resolve the three-dimensional structure of the ligand-receptor complex at an atomic level. nih.govyoutube.com This information reveals the specific binding pocket, the key amino acid residues involved in the interaction, and the conformational changes the receptor undergoes upon ligand binding. unc.edunih.gov Such structural insights are critical for explaining the observed affinity and efficacy and for guiding the rational design of new molecules with improved pharmacological properties. nih.gov

Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools that complement experimental findings. nih.govmdpi.com MD simulations model the physical movements of atoms and molecules over time, providing a dynamic view of the ligand-receptor interaction. nih.govyoutube.comarxiv.org These simulations can be used to predict the most stable binding pose of this compound within the receptor's binding site, calculate the binding free energy, and identify key intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.govnih.gov This approach helps to rationalize structure-activity relationships and provides a deeper understanding of the molecular basis for receptor activation or inhibition. mdpi.com

Preclinical studies on a novel compound would often include screening against receptors known to be involved in major physiological processes.

Cannabinoid Receptor CB1: As a G-protein coupled receptor predominantly expressed in the central nervous system, CB1 is a key component of the endocannabinoid system. researchgate.netnih.gov Investigating this compound's interaction with CB1 would be essential to determine if it has potential psychoactive effects or therapeutic applications in pain, appetite, or mood disorders. youtube.comnih.govnih.gov Binding studies would compare this compound to known CB1 ligands to determine its relative affinity and selectivity. nih.gov

Androgen Receptor (AR): The AR is a ligand-activated transcription factor and a member of the nuclear hormone receptor superfamily. nih.gov Upon binding to androgens like testosterone, the AR translocates to the nucleus to regulate gene expression. youtube.com Determining if this compound binds to the AR is crucial, as this could indicate potential effects on endocrine function, reproductive tissues, and muscle development. nih.govnih.gov The AR has distinct DNA-binding and ligand-binding domains, and studies would aim to characterize how this compound interacts with the ligand-binding domain to either mimic or block the effects of endogenous androgens. unc.edunih.govresearchgate.net

Table 2: Example Competitive Binding Assay Results for this compound This table presents hypothetical data for illustrative purposes.

| Receptor Target | Radioligand Used | This compound IC50 (nM) |

|---|---|---|

| Cannabinoid Receptor CB1 | [3H]CP-55,940 | 28.5 |

| Androgen Receptor | [3H]Mibolerone | 8.9 |

Analysis of Intracellular Signaling Cascades and Perturbed Cellular Pathways

Receptor binding is the initiating event that triggers a cascade of intracellular signals. nih.gov The interaction of a ligand with its target can activate or inhibit various signaling pathways, leading to a cellular response. nih.gov For a compound like this compound, once its primary receptor targets are identified, the subsequent step is to analyze how it modulates downstream signaling. For GPCRs like the CB1 receptor, this would involve measuring changes in second messengers such as cyclic AMP (cAMP) and intracellular calcium (Ca2+), as well as the activation of protein kinases like MAPKs (mitogen-activated protein kinases). nih.gov For a nuclear receptor like the AR, analysis would focus on receptor dimerization, nuclear translocation, and the subsequent activation or repression of specific target genes. Understanding which cellular pathways are perturbed by this compound is essential for linking its molecular action to its ultimate physiological effects. nih.gov

Modulation of Lipid Synthesis and Metabolism Pathways (e.g., Giardial lipid deacylation/reacylation pathways)

Information regarding the effect of this compound on the lipid synthesis and metabolism pathways in any preclinical model, including Giardia, is not available in the current scientific literature.

Mechanisms of Targeted Protein Degradation (e.g., E3 ligase co-option)

There is no published research detailing the involvement of this compound in mechanisms of targeted protein degradation or its potential to co-opt E3 ligases.

General Cellular Processes Regulated by this compound (e.g., cell proliferation, apoptosis, cell migration)

No preclinical data has been published describing the effects of this compound on general cellular processes such as cell proliferation, apoptosis, or cell migration.

Enzymatic Modulation and Inhibition Studies

Characterization of Enzyme-Inhibitor Kinetics

There are no available studies characterizing the enzyme-inhibitor kinetics of this compound.

Functional Consequences of Enzyme Activity Modulation on Biological Systems

The functional consequences of enzyme activity modulation by this compound on any biological system have not been documented in scientific research.

In Vitro Research Models and Applications for Fetoxilate Studies

Cell-Based Assays for Pharmacological Activity Profiling

Cell-based assays are fundamental tools in drug discovery and pharmacological research, allowing for the evaluation of a compound's effects on cell viability, growth, and specific cellular pathways. Studies on fetoxilate have employed such assays to determine its potential to inhibit cell proliferation in different contexts.

Eukaryotic Cell Growth Inhibition Models (e.g., Giardia duodenalis proliferation)

Eukaryotic cell growth inhibition models are used to assess the potential of a compound to impede the proliferation of eukaryotic organisms, including parasites and human cells. Research has investigated the activity of substances, including those potentially related to or found alongside compounds like this compound, against the eukaryotic parasite Giardia duodenalis. G. duodenalis is a protozoan parasite that inhabits the human intestine and is a common cause of diarrheal disease. griffith.edu.auekb.egnih.gov Studies have shown that certain extracts can display potent G. duodenalis growth inhibitory activity in vitro. griffith.edu.auresearchgate.net For instance, methanolic extracts of Tasmannia lanceolata berries and leaves demonstrated significant inhibitory effects on G. duodenalis growth, with IC₅₀ values of approximately 180 µg/ml and 420 µg/ml, respectively. griffith.edu.auresearchgate.net While these studies focus on plant extracts, they highlight the use of G. duodenalis proliferation as an in vitro model for evaluating potential anti-parasitic agents.

Specialized Cell Line Studies (e.g., prostate cancer cell lines, myeloma cells)

Specialized cell lines derived from specific tissues or cancers are invaluable tools for investigating the targeted effects of compounds on particular cell types. Research has employed cell lines, including those from prostate cancer and myeloma, to study cellular responses to various agents.

Prostate cancer cell lines, such as PC-3 and C4-2, are commonly used in cancer research to understand the molecular mechanisms of prostate cancer and evaluate potential therapeutic agents. atcc.orgatcc.orgproteinatlas.orgnih.gov PC-3 cells, for instance, were derived from a bone metastasis of a grade IV prostatic adenocarcinoma. atcc.org C4-2 is a subline derived from a human prostate cancer LNCaP cell xenograft. atcc.org These cell lines exhibit distinct characteristics and are used to study aspects like cell proliferation, invasion, and response to treatment. nih.govnih.gov

Multiple myeloma cell lines are used to study this hematological malignancy, which is characterized by the proliferation of malignant plasma cells. medrxiv.orgnih.gov Research using myeloma cell lines has investigated the effects of various compounds on cell growth, DNA synthesis, and apoptosis. nih.gov For example, studies on thalidomide (B1683933) in myeloma cell lines have explored its association with FGFR3 expression and its impact on cell proliferation and the levels of proteins like VEGF and IL-6. nih.gov These studies demonstrate how specialized cell lines are used to delve into the specific cellular and molecular effects of compounds in the context of cancer.

Advanced In Vitro Systems

Beyond traditional cell culture, advanced in vitro systems aim to better recapitulate the complexity of human tissues and organs, providing more physiologically relevant models for research.

Animal Model Investigations of Fetoxilate

Theoretical Frameworks and Research Methodologies in Fetoxilate Studies

Application of Pharmacological Theories

The pharmacological effects of Fetoxilate are primarily understood through the lens of receptor theory, which explains how drugs interact with receptors to produce a biological response. Key theories applicable to this compound include receptor activation models and occupancy theory.

Receptor Activation Models: These models propose that a receptor can exist in different conformational states, such as an inactive and an active state. Agonists, like this compound, are thought to preferentially bind to and stabilize the active conformation of the µ-opioid receptors in the gastrointestinal tract. youtube.com This stabilization shifts the equilibrium towards the active state, leading to the downstream signaling that results in decreased gut motility and fluid secretion, the therapeutic effects of antidiarrheal agents. researchgate.netf1000research.com The concept of biased agonism, a more recent evolution of receptor theory, suggests that a ligand can selectively activate certain signaling pathways over others downstream of the same receptor. annualreviews.org Investigating whether this compound exhibits biased agonism could reveal more nuanced aspects of its mechanism of action. annualreviews.org

Occupancy Theory: This foundational theory posits that the magnitude of a drug's effect is directly proportional to the number of receptors occupied by the drug. nih.gov For this compound, this implies that as its concentration increases in the gut, more µ-opioid receptors become occupied, leading to a greater antidiarrheal effect up to a certain maximum. nih.gov However, this theory in its simplest form does not always account for the complexities of drug action, such as the presence of spare receptors, where a maximal response can be achieved without occupying all available receptors. nih.gov

Table 1: Key Pharmacological Theories in this compound Research

| Theory | Core Principle | Application to this compound |

|---|---|---|

| Receptor Activation Models | Receptors exist in different conformational states (e.g., active, inactive). Agonists stabilize the active state. | This compound binding to µ-opioid receptors stabilizes their active conformation, initiating the antidiarrheal effect. |

| Occupancy Theory | The intensity of a drug's effect is proportional to the fraction of receptors occupied. | The antidiarrheal effect of this compound is expected to increase with greater occupancy of µ-opioid receptors in the gut. |

| Biased Agonism | A ligand can preferentially activate certain downstream signaling pathways of a receptor. | Could be explored to understand if this compound selectively activates pathways responsible for its therapeutic effects, potentially minimizing side effects. |

Systems Pharmacology Approaches for Integrated Data Analysis

Systems pharmacology offers a holistic approach to understanding drug action by integrating data from multiple levels of biological organization, from molecular interactions to physiological outcomes. researchgate.net This approach utilizes computational modeling to simulate and predict how a drug like this compound affects the complex biological networks within the body. aafp.org

Advanced Analytical Techniques for Compound Characterization

The precise characterization of this compound and its metabolites is crucial for understanding its purity, stability, and metabolic fate. High-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-QTOF-MS) is a powerful analytical technique for this purpose.

HPLC separates the components of a mixture based on their physicochemical properties, while QTOF-MS provides highly accurate mass measurements, enabling the identification and structural elucidation of compounds. nih.gov This technique would be instrumental in:

Confirming the identity and purity of this compound: By comparing the retention time and mass spectrum of a sample to a reference standard.

Identifying and quantifying impurities: Ensuring the quality and safety of the drug substance.

Characterizing metabolites: In vitro and in vivo studies using HPLC-QTOF-MS can identify the products of this compound metabolism, providing insights into its biotransformation pathways. nih.gov

Analyzing degradation products: Assessing the stability of this compound under various conditions.

The high resolution and mass accuracy of QTOF-MS allow for the confident determination of elemental compositions and the differentiation of this compound from closely related analogues or degradation products. nih.gov

Table 2: Applications of HPLC-QTOF-MS in this compound Studies

| Application | Description |

|---|---|

| Identity and Purity Assessment | Confirms the chemical structure of this compound and quantifies its purity by separating it from any contaminants. |

| Impurity Profiling | Identifies and quantifies any impurities present in the drug substance, which is critical for quality control. |

| Metabolite Identification | Elucidates the metabolic pathways of this compound by identifying the structures of its metabolites in biological samples. |

| Stability Studies | Determines the degradation products of this compound under various stress conditions (e.g., heat, light, pH) to establish its shelf-life. |

Quantitative and Qualitative Research Synthesis Methodologies for this compound Literature

To obtain a comprehensive and evidence-based understanding of this compound, it is essential to synthesize the existing body of research. This can be achieved through both quantitative and qualitative research synthesis methodologies.

A systematic review involves a comprehensive and unbiased search of the literature to identify all relevant studies on a particular topic, followed by a critical appraisal of their quality. nih.gov A meta-analysis is a statistical technique used to combine the results of multiple independent studies to provide a more precise estimate of the treatment effect. nih.gov

For this compound, a systematic review and meta-analysis of clinical trials would be invaluable for:

Assessing its safety: By combining data on the incidence of adverse events.

Identifying sources of heterogeneity: Exploring whether the effects of this compound differ across different patient populations or study designs.

While no specific meta-analyses on this compound were identified, this methodology has been applied to other opioid receptor modulators for gastrointestinal disorders, demonstrating its utility in this therapeutic area. researchgate.netnih.gov

Qualitative research synthesis aims to integrate the findings from multiple qualitative studies to develop a deeper understanding of a phenomenon.

Qualitative Meta-synthesis: This approach involves the interpretation and synthesis of qualitative data to generate new theoretical insights. drugbank.com While less common in pharmacology, it could be applied to studies exploring patient experiences and perspectives on treatment with antidiarrheal medications like this compound.

Narrative Synthesis: This method is used to synthesize findings from multiple studies, which may include both quantitative and qualitative data, when statistical meta-analysis is not feasible or appropriate due to heterogeneity in study designs, interventions, or outcomes. nih.gov It involves a textual summary and explanation of the findings. A narrative synthesis of the literature on this compound and related compounds would be useful for providing a comprehensive overview of the current state of knowledge, identifying research gaps, and informing future research directions.

Future Research Directions and Translational Perspectives for Fetoxilate

Elucidation of Novel Molecular Targets and Pathways

Understanding the precise molecular targets and pathways through which fetoxilate exerts its effects is a critical area for future research. While some therapeutic properties, such as anti-bacterial, anti-fungal, anti-hyperalgesia, anti-inflammatory, and anti-allergic activities, have been reported for compounds including this compound, the underlying molecular mechanisms are not fully elucidated. griffith.edu.au Further research is needed to identify the specific proteins, enzymes, or receptors that interact with this compound. This could involve a range of techniques, including biochemical assays, cell-based studies, and advanced screening methods. Elucidating these targets and pathways will provide a more comprehensive understanding of this compound's biological activities and could reveal novel therapeutic opportunities. nih.govresearchgate.net For example, research into the molecular mechanisms of pharmacological activity is considered prudent for the wider use of certain natural products that contain compounds like this compound. researchgate.net

Exploration of Structure-Activity Relationships and Rational Design of Analogues

Exploring the relationship between the chemical structure of this compound and its biological activity (Structure-Activity Relationship, SAR) is fundamental for the rational design of analogues with potentially improved properties. gardp.orgedaboard.com SAR studies aim to identify the specific structural characteristics responsible for a compound's activity. gardp.org By systematically modifying the chemical structure of this compound and evaluating the resulting changes in activity, researchers can gain insights into the key functional groups and structural features necessary for its effects. This knowledge can then be applied to design and synthesize novel this compound analogues with enhanced potency, selectivity, or altered pharmacokinetic profiles. gardp.org This approach has been successfully applied in the development of other compounds, such as teixobactin (B611279) analogues, where SAR studies revealed critical structural elements for antibacterial activity. rsc.org Similarly, SAR studies have been instrumental in identifying compounds with improved properties in the search for antimalarial agents. nih.gov

Development of Predictive Pharmacological Models (e.g., Physiologically Based Pharmacokinetic (PBPK) models)

The development of predictive pharmacological models, such as Physiologically Based Pharmacokinetic (PBPK) models, is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in biological systems. allucent.comucl.ac.ukcmbio.iogenome.gov PBPK models use mathematical descriptions of physiological processes to predict drug behavior. allucent.com These models integrate physiological data with the physicochemical properties of the compound to simulate its movement and transformation within the body. allucent.com PBPK modeling can predict and evaluate the effect of various factors on drug exposure, supporting decisions in clinical pharmacology studies. allucent.com They can be parameterized to reflect different populations, including sensitive ones where traditional clinical trials are challenging. allucent.com Furthermore, PBPK models can extrapolate nonclinical pharmacokinetic data to human predictions. allucent.com Developing accurate PBPK models for this compound would allow for better prediction of its pharmacokinetic profile in different physiological states and populations, which is essential for translational research. nih.govnih.govfrontiersin.org

Integration of Multi-Omics Data for Comprehensive Understanding of this compound Action

Integrating data from various "omics" disciplines, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of this compound's effects at a systems level. allucent.comcmbio.iogenome.govnih.govmdpi.com Multi-omics approaches allow researchers to examine the simultaneous changes in genes, RNA molecules, proteins, and metabolites in response to this compound exposure. nih.govmdpi.com This integrated analysis can reveal complex biological networks and pathways influenced by the compound, offering insights beyond what single-omics analysis can provide. genome.govmdpi.com For instance, multi-omics analysis has been used to identify molecular features associated with fertility in animals and the effects of maternal diet on fetal muscle development. nih.govnih.gov Applying multi-omics to this compound research could help to identify biomarkers of response or potential off-target effects, contributing to a more complete picture of its biological impact.

Unexplored Preclinical Applications of this compound

Given the reported diverse activities of compounds that include this compound, such as anti-bacterial, anti-fungal, anti-hyperalgesia, anti-inflammatory, and anti-allergic properties, there are likely many unexplored preclinical applications for this compound itself. griffith.edu.au Future research could investigate its potential in various disease models where these activities are relevant. This could include studies on its efficacy in treating specific infections, inflammatory conditions, or pain models. Exploring novel formulations or delivery methods could also expand its potential applications. The identification of this compound in natural sources, such as Australian native fruits and vegetables, which have demonstrated various bioactivities, further suggests potential for exploring its effects in areas related to nutrition and functional foods. researchgate.net Preclinical studies are essential to evaluate the potential therapeutic benefits and mechanisms of action in relevant biological systems before any potential clinical translation. researchgate.net

Methodological Innovations in this compound Research

Advancing the research on this compound will also benefit from methodological innovations. This includes the development of new analytical techniques for its detection and quantification in biological matrices, more efficient synthesis routes for this compound and its analogues, and novel in vitro or in vivo models that better recapitulate relevant physiological or pathological conditions. ucl.ac.ukplymouth.ac.ukresearchgate.netuk.net Innovations in areas such as high-throughput screening, advanced imaging techniques, and computational modeling could significantly accelerate the pace of this compound research. For example, advancements in analog circuit design and layout, while seemingly unrelated, highlight the broader concept of methodological innovation in complex scientific and engineering fields that can inspire new approaches in chemical and pharmacological research. edaboard.comutdallas.edugatech.edumq.edu.au Similarly, methodological innovations in areas like neuroscience and public health intervention science demonstrate the continuous evolution of research methodologies across diverse disciplines. ucl.ac.ukresearchgate.netuk.netopen.ac.uk

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate Fetoxilate’s biochemical interactions while minimizing confounding variables?

- Methodological Answer : Use the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to structure the study. For example:

- Population : Cell lines or animal models relevant to this compound’s proposed mechanism.

- Intervention : Dose-response assays of this compound under controlled conditions (e.g., pH, temperature).

- Comparison : Baseline measurements without this compound or with a known comparator compound.

- Outcome : Quantitative metrics like enzyme inhibition rates or receptor binding affinity.

- Time : Define exposure duration and sampling intervals .

Q. What are the best practices for synthesizing this compound in a laboratory setting to ensure purity and stability?

- Methodological Answer :

- Follow protocols from peer-reviewed synthesis pathways, emphasizing solvent selection (e.g., anhydrous conditions for moisture-sensitive intermediates).

- Use analytical techniques like HPLC or NMR to verify purity (>95%) and track degradation products over time .

- Document all steps in a standardized format (e.g., Materials and Methods section) with precise equipment specifications .

Q. How can researchers address contradictory findings in this compound’s pharmacokinetic data across studies?

- Methodological Answer :

- Conduct a meta-analysis of existing data, stratifying results by variables like species, dosage, and administration route.

- Use statistical tools (e.g., funnel plots) to detect publication bias or outliers .

- Replicate conflicting experiments under identical conditions to isolate methodological discrepancies .

Advanced Research Questions

Q. What experimental strategies can resolve uncertainties in this compound’s target specificity, particularly in multi-pathway systems?

- Methodological Answer :

- Employ systems biology approaches :

- CRISPR-Cas9 knockout models to identify off-target effects.

- Proteomic profiling (e.g., mass spectrometry) to map protein interaction networks post-Fetoxilate exposure .

- Validate findings using orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) .

Q. How should researchers design longitudinal studies to assess this compound’s chronic toxicity while accounting for metabolic adaptation?

- Methodological Answer :

- Use adaptive trial designs :

- Interim analyses to adjust dosage or sampling frequency based on early toxicity signals.

- Biomarker panels (e.g., liver enzymes, oxidative stress markers) monitored at multiple timepoints .

- Apply mixed-effects models to distinguish inter-individual variability from systemic trends .

Q. What computational methods are most effective for predicting this compound’s interactions with novel protein targets?

- Methodological Answer :

- Combine molecular docking (e.g., AutoDock Vina) with machine learning (e.g., Random Forest classifiers trained on binding affinity datasets).

- Validate predictions using molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes .

- Cross-reference results with experimental data from high-throughput screening .

Data Analysis and Reporting Guidelines

Q. How should researchers present conflicting data on this compound’s efficacy in peer-reviewed publications?

- Methodological Answer :

- Use transparent reporting frameworks :

- STROBE for observational studies or ARRIVE for animal research.

- Clearly distinguish between primary data (raw measurements) and interpreted results .

- Include supplementary materials with full datasets and statistical code for reproducibility .

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound studies?

- Methodological Answer :

- Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Report confidence intervals and goodness-of-fit metrics (e.g., R², AIC) .

- For heterogeneous responses, apply cluster analysis to subgroup participants or samples .

Tables: Key Considerations for this compound Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.